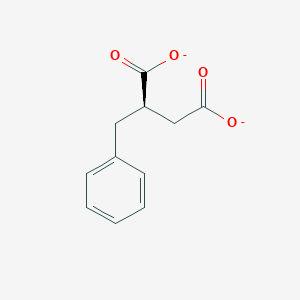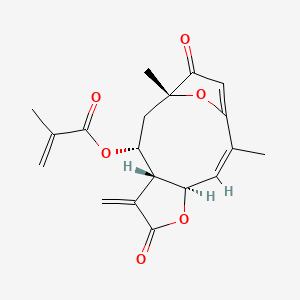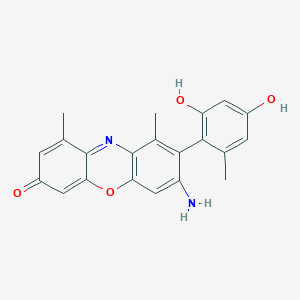
alpha-Aminoorcein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-aminoorcein is a member of the class of phenoxazines that is 1,9-dimethyl-3H-phenoxazin-3-one carrying additional amino and 2,4-dihydroxy-6-methylphenyl substituents at positions 7 and 8 respectively. A component of orcein, a mixture of dyes isolated from lichens. It has a role as a plant metabolite, a food colouring and a histological dye. It is a phenoxazine, a member of resorcinols, an aromatic amine and a cyclic ketone.
Applications De Recherche Scientifique
Peptidomimetic Foldamers : Alpha-aminoxy acids, related to alpha-Aminoorcein, have been utilized in the development of peptidomimetic foldamers. These foldamers mimic the structures and biological functions of natural peptides and are promising in simulating ion recognition and transport processes in living systems. They have potential applications in chemistry, biology, medicine, and materials science due to their ability to form strong intramolecular hydrogen bonds and their use in constructing anion receptors and synthetic ion channels (Li, Wu, & Yang, 2008).
Thymosin Alpha 1 : Thymosin alpha 1, a peptide related to alpha-Aminoorcein, has been studied for its various biological activities, including enhancing T-cell, dendritic cell, and antibody responses. It has been used in the treatment of various diseases, and genetic engineering methods have been explored for its production (Li, Liu, & Wang, 2010).
Alpha-Cell Dysregulation in Diabetes : Research on alpha-cell dysregulation in type 2 diabetes has shown that glucagon, a 29-amino acid peptide synthesized and released from pancreatic alpha-cells, plays a significant role in nutrient homeostasis and the pathophysiology of type 2 diabetes. This insight into alpha-cell function has implications for developing new therapeutic approaches (Dunning & Gerich, 2007).
Yeast Alpha Factor Processing : Studies on yeast alpha factor, a peptide secreted by Saccharomyces cerevisiae alpha cells, have contributed to understanding peptide processing and maturation, emphasizing the importance of enzyme-mediated cleavage in peptide biology (Julius et al., 1983).
Silicon-Containing Alpha-Amino Acids : Silicon-containing alpha-amino acids have been synthesized and studied for their structural and activity properties. These compounds serve important roles in signal transduction pathways and have applications in pharmaceuticals, food science, and agrochemical industries (Mortensen, Husmann, Veri, & Bolm, 2009).
Alpha-Calcitonin Gene-Related Peptide in Cardiovascular Diseases : Alpha-Calcitonin gene-related peptide has been identified as a potent vasodilator with significant roles in various cardiovascular diseases. It has therapeutic potential in treating heart failure, hypertension, myocardial infarction, and ischemia/reperfusion injury (Kumar, Potts, & DiPette, 2019).
Propriétés
Numéro CAS |
642-61-5 |
|---|---|
Nom du produit |
alpha-Aminoorcein |
Formule moléculaire |
C21H18N2O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
7-amino-8-(2,4-dihydroxy-6-methylphenyl)-1,9-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C21H18N2O4/c1-9-4-12(24)6-15(26)18(9)19-11(3)21-17(8-14(19)22)27-16-7-13(25)5-10(2)20(16)23-21/h4-8,24,26H,22H2,1-3H3 |
Clé InChI |
NNZHGEUZKBYASA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C2=C(C3=C(C=C2N)OC4=CC(=O)C=C(C4=N3)C)C)O)O |
SMILES canonique |
CC1=CC(=CC(=C1C2=C(C3=C(C=C2N)OC4=CC(=O)C=C(C4=N3)C)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrazolo[3,4-b]quinoxaline](/img/structure/B1235557.png)
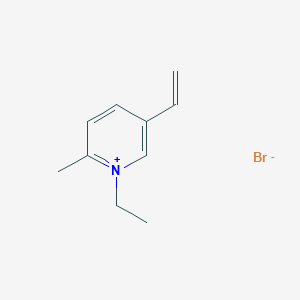

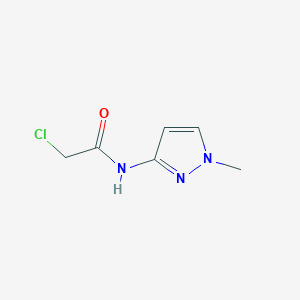
![[4-(Phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]-(1-piperidinyl)methanone](/img/structure/B1235562.png)

![[18F]Fdpn](/img/structure/B1235566.png)
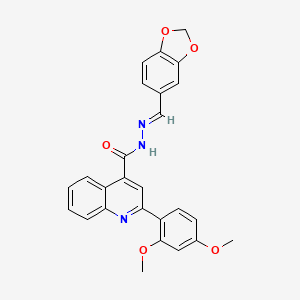
![(1S,9S,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1235569.png)
